molecular formula C24H18N4O3 B2484681 3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034586-36-0

3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B2484681
CAS RN: 2034586-36-0
M. Wt: 410.433
InChI Key: SRXOWJXNHYBCAP-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that have garnered attention due to their interesting molecular structure and potential biological activities. Its structure suggests a complexity that involves multiple heterocyclic frameworks, which could imply a variety of chemical behaviors and interactions.

Synthesis Analysis

The synthesis of similar complex heterocyclic compounds typically involves multi-step reactions, including cyclocondensation, amidation, and various forms of ring closure reactions. For example, the synthesis of related benzo[de]isoquinoline-1,3-dione derivatives involves conventional methods and has shown potential for biological activities (Sirgamalla & Boda, 2019).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction, is crucial for understanding the spatial arrangement of atoms within a compound and its potential interaction with biological targets. The crystal structure of related compounds provides insight into the bond lengths, angles, and overall geometry that define the molecule's conformation and reactivity (Candan et al., 2001).

Chemical Reactions and Properties

Compounds within this class participate in various chemical reactions, including interactions with biological molecules. The specific reactivity patterns depend on the functional groups present and the molecule's overall structure. For instance, the presence of oxadiazole and tetrahydroquinazoline moieties can influence the compound's ability to act as an electrophile or nucleophile in biochemical environments.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for further development into therapeutic agents or for other applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide valuable data on these aspects.

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, reactivity towards different reagents, and photostability, are pivotal in dictating how these compounds can be modified or interact in various chemical and biological contexts. Studies on related compounds reveal insights into their reactivity patterns, stability under different conditions, and interactions with ligands or metals, which are essential for tailoring their use in specific applications (Kefayati, Asghari, & Khanjanian, 2012).

properties

IUPAC Name

3-benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-15-7-9-17(10-8-15)21-26-22(31-27-21)18-11-12-19-20(13-18)25-24(30)28(23(19)29)14-16-5-3-2-4-6-16/h2-10,18-20H,11-14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTVZDOEAJDVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCC4C(C3)NC(=O)N(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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